4-(Benzyloxy)benzyl chloride

Catalog No.
S662070
CAS No.
836-42-0
M.F
C14H13ClO
M. Wt
232.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)benzyl chloride

CAS Number

836-42-0

Product Name

4-(Benzyloxy)benzyl chloride

IUPAC Name

1-(chloromethyl)-4-phenylmethoxybenzene

Molecular Formula

C14H13ClO

Molecular Weight

232.7 g/mol

InChI

InChI=1S/C14H13ClO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

UYQPSKUPEXAQRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl

Solid Support in Organic Synthesis

  • -BBC can be used as a solid support in organic synthesis reactions. A solid support refers to an insoluble material that can be easily separated from the reaction mixture. This allows researchers to perform reactions and then simply filter the solid support to isolate the desired product.
  • One study describes using 4-BBC resin to study the loading capacity of different substituted aromatic, heterocyclic, and alkyl carboxylates []. This involved attaching these molecules to the 4-BBC resin and then cleaving them to determine how many molecules were bound to the resin.

Synthesis of 4-Aryl-3,4-Dihydropyrimidine-5-carboxylates (DHPMs)

  • 4-BBC has also been used as a reagent in the synthesis of DHPMs, which are a class of molecules with various reported biological activities [].
  • The study describes a multi-step process where 4-BBC is used as a starting material to create the desired DHPM molecule [].

4-(Benzyloxy)benzyl chloride is an organic compound with the molecular formula C₁₄H₁₃ClO and a molecular weight of approximately 232.71 g/mol. It is characterized by a light brown crystalline appearance and has a melting point of 77-79 °C and a boiling point of 355.7 °C at standard atmospheric pressure . The compound is classified under the category of chlorides and is often utilized in organic synthesis due to its reactivity, particularly in nucleophilic substitution reactions. Its structure features a benzyl group attached to a phenolic ether, making it a versatile building block in chemical synthesis .

, primarily due to the presence of the chloromethyl group, which can be substituted by nucleophiles. Common reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by amines, alcohols, or thiols, forming corresponding derivatives.
  • Coupling Reactions: It can engage in coupling reactions with organometallic reagents, facilitating the formation of more complex organic structures.
  • Reduction: The compound can also undergo reduction to yield corresponding alcohols or amines .

Several methods exist for synthesizing 4-(benzyloxy)benzyl chloride:

  • From Benzyl Chloride and 4-Hydroxybenzaldehyde: This method involves reacting benzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in an acetone solvent .
  • Via Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions involving chloromethylation of phenolic compounds.
  • Using Protective Groups: In multi-step syntheses, protective group strategies may be employed to introduce the benzyloxy moiety selectively before final chlorination .

4-(Benzyloxy)benzyl chloride serves multiple purposes in both laboratory and industrial settings:

  • Reagent in Organic Synthesis: It is widely used as a reagent for introducing benzyl and chloromethyl groups into various substrates.
  • Intermediate in Drug Development: The compound acts as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Solid Phase Synthesis: It is utilized in solid-phase synthesis techniques for generating diverse chemical libraries .

Several compounds share structural similarities with 4-(benzyloxy)benzyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Bromobenzyl chlorideC₁₄H₁₃BrContains bromine instead of chlorine; used in similar reactions but may exhibit different reactivity.
Benzyl chlorideC₇H₇ClA simpler structure without the phenolic ether; less versatile but widely used as a reagent.
4-(Methoxy)benzyl chlorideC₁₄H₁₃ClOContains a methoxy group instead of benzyloxy; often shows different solubility and reactivity patterns.
4-(Chloromethyl)phenolC₈H₇ClOLacks the benzyloxy group; primarily used in phenolic applications rather than as a reagent.

The unique feature of 4-(benzyloxy)benzyl chloride lies in its dual functionality as both an ether and a halide, which allows it to participate in diverse chemical transformations while retaining stability under various conditions .

XLogP3

3.6

Other CAS

836-42-0

Wikipedia

4-(Benzyloxy)benzyl chloride

Dates

Modify: 2023-08-15

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